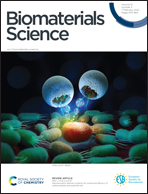Synthetic nanoparticles for the delivery of CRISPR/Cas9 gene editing system: classification and biomedical applications
Biomaterials Science Pub Date: 2023-06-20 DOI: 10.1039/D3BM00788J
Abstract
Gene editing has great potential in biomedical research including disease diagnosis and treatment. Clustered regularly interspaced short palindromic repeats (CRISPR) is the most straightforward and cost-effective method. The efficient and precise delivery of CRISPR can impact the specificity and efficacy of gene editing. In recent years, synthetic nanoparticles have been discovered as effective CRISPR/Cas9 delivery vehicles. We categorized synthetic nanoparticles for CRISPR/Cas9 delivery and discribed their advantages and disadvantages. Further, the building blocks of different kinds of nanoparticles and their applications in cells/tissues, cancer and other diseases were described in detail. Finally, the challenges encountered in the clinical application of CRISPR/Cas9 delivery materials were discussed, and potential solutions were provided regarding efficiency and biosafety issues.

Recommended Literature
- [1] Cell-penetrating peptides as delivery vehicles for biology and medicine
- [2] Behaviour of electric and magnetic dipole transitions of Eu3+, 5D0 → 7F0 and Eu–O charge transfer band in Li+ co-doped YPO4:Eu3+†‡
- [3] Bulk and surface characteristics of pure and alkalized Mn2O3: TG, IR, XRD, XPS, specific adsorption and redox catalytic studies
- [4] Calculation of the vibrationally non-relaxed photo-induced electron transfer rate constant in dye-sensitized solar cells
- [5] Brucine N-oxide-catalyzed Morita–Baylis–Hillman reaction of vinyl ketones: a mechanistic implication of dual catalyst system with proline†
- [6] Cancer photothermal therapy based on near infrared fluorescent CdSeTe/ZnS quantum dots†
- [7] C8–H bond activation vs. C2–H bond activation: from naphthyl amines to lactams†
- [8] Calcium oxalate precipitation by diffusion using laminar microfluidics: toward a biomimetic model of pathological microcalcifications†
- [9] CH3NH3PbI3 films prepared by combining 1- and 2-step deposition: how crystal growth conditions affect properties†
- [10] Bacteriological, physiological, etc.










